

# physicochemical properties of 3,4'-Dichlorodiphenyl ether

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## Compound of Interest

Compound Name: 3,4'-Dichlorodiphenyl ether

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An In-depth Technical Guide to the Physicochemical Properties of **3,4'-Dichlorodiphenyl Ether**

## Introduction: Unveiling a Key Chemical Intermediate

**3,4'-Dichlorodiphenyl ether** is a significant chlorinated aromatic ether that serves as a crucial building block in various sectors of the chemical industry. Its molecular structure, featuring a diphenyl ether core with chlorine atoms at the 3 and 4' positions, imparts a unique set of physicochemical properties that are instrumental to its utility. Primarily, it is recognized as an essential intermediate in the synthesis of potent fungicides, most notably difenoconazole, which sees widespread use in crop protection.[1][2] Beyond its role in agrochemicals, this compound finds applications in the formulation of fragrances for soaps and perfumes, the production of synthetic resins, and as a stable high-temperature organic heat carrier.[3][4][5] This guide provides a comprehensive exploration of the core physicochemical characteristics of **3,4'-Dichlorodiphenyl ether**, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.

## Core Physicochemical Properties

The physical and chemical behavior of **3,4'-Dichlorodiphenyl ether** is dictated by its molecular weight, structure, and the presence of electronegative chlorine atoms. These properties are fundamental for its application, handling, and environmental assessment. The compound typically presents as a colorless to light yellow oily liquid.[3]

| Property                       | Value   | Source(s)    |
|--------------------------------|---|--------------|
| CAS Number                     | 6842-62-2   | [3][6][7]    |
| Molecular Formula              | C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> O                | [3][6][7]    |
| Molecular Weight               | 239.10 g/mol  | [3][6][7]    |
| Appearance                     | Colorless to light yellow liquid                                | [3][4]       |
| Melting Point                  | -10 °C  | [2][3]       |
| Boiling Point                  | 113 °C at 0.5 mmHg (67 Pa)[8]<br>[9]; 318.1 °C at 101.3 kPa[10] | [8][9][10]   |
| Density                        | 1.29 g/mL   | [2][3][8]    |
| Refractive Index               | 1.5950 (at 25 °C)   | [4][8][9]    |
| Water Solubility               | 4.06 mg/L[8]; Insoluble[2][3][4]                                | [2][3][4][8] |
| Solubility in Organic Solvents | Soluble in benzene and chlorobenzene                            | [2][3][4]    |
| Log P (Octanol-Water)          | 5.13[8]; 5.21[10]   | [8][10]      |
| Vapor Pressure                 | 6.53E-04 mm Hg  | [8]          |
| Henry's Law Constant           | 7.84E-05 atm·m <sup>3</sup> /mole                               | [8]          |

## Molecular Structure and Identification

Accurate identification is paramount in chemical synthesis and analysis. The structure of **3,4'-Dichlorodiphenyl ether** is foundational to its reactivity and interactions.

- IUPAC Name: 1-chloro-3-(4-chlorophenoxy)benzene[6][7]
- Synonyms: Ether, m-chlorophenyl p-chlorophenyl; PCDE 13[6][7]

Caption: Molecular structure of **3,4'-Dichlorodiphenyl ether**.

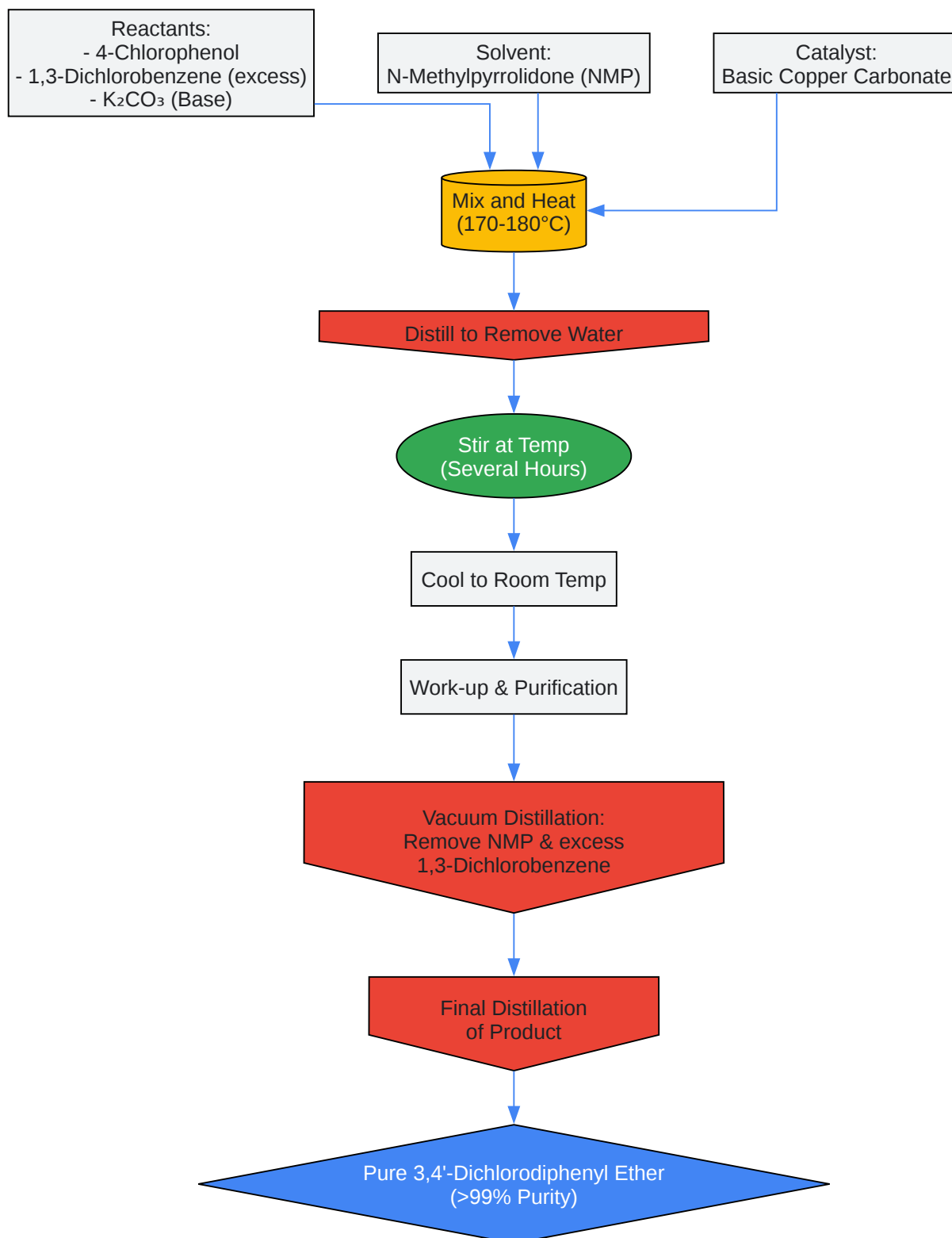
Chemical Identifiers:

- InChI: InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H[7]
- SMILES: c1c(Oc2ccc(cc2)Cl)cccc1Cl[8]

## Synthesis Pathway: The Ullmann Condensation

The industrial synthesis of **3,4'-Dichlorodiphenyl ether** is typically achieved via a modified Ullmann condensation reaction. This method involves the coupling of an alkali metal phenolate with an aryl halide in the presence of a copper catalyst at elevated temperatures.[1] The most common pathway involves the reaction of 4-chlorophenol with an excess of 1,3-dichlorobenzene.[11][12]

The causality for this choice of reactants is rooted in industrial efficiency and product purity. Using an excess of 1,3-dichlorobenzene helps to drive the reaction towards the desired product and simplifies purification, as the unreacted dichlorobenzene can be readily removed by distillation.[11] The use of a dipolar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is crucial as it solubilizes the reactants and facilitates the nucleophilic aromatic substitution.[1][2][11] A copper catalyst, like cuprous chloride (CuCl) or basic copper carbonate, is essential to activate the aryl halide and enable the ether linkage formation.[1][11]



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Caption: Generalized workflow for the synthesis of **3,4'-Dichlorodiphenyl ether**.

# Analytical Characterization and Experimental Protocols

The verification of purity and structure for **3,4'-Dichlorodiphenyl ether** relies on standard analytical techniques. While specific, detailed spectra are proprietary or found in specialized databases, the principles of these methods are universal.

## Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the carbon-hydrogen framework and the substitution pattern on the aromatic rings. PubChem and SpringerMaterials are authoritative sources for existing NMR data.[\[6\]](#)[\[13\]](#)
- **Mass Spectrometry (MS):** Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight ( $m/z$  239.1) and provides fragmentation patterns that are unique to the molecule's structure, aiding in its unambiguous identification.[\[14\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy can identify characteristic functional groups, such as the C-O-C ether linkage and C-Cl bonds, present in the molecule.

## Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

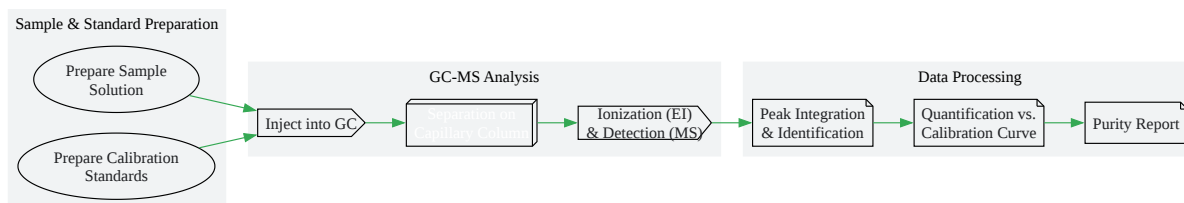
This protocol is a self-validating system based on established methodologies for semi-volatile organic compounds, such as EPA Method 625.[\[14\]](#) The system's integrity is maintained by running blanks, standards, and spiked samples to ensure no carryover, accurate quantification, and assessment of matrix effects.

**Objective:** To determine the purity of a synthesized batch of **3,4'-Dichlorodiphenyl ether**.

**Methodology:**

- **Standard Preparation:** Prepare a stock solution of a certified reference standard of **3,4'-Dichlorodiphenyl ether** in a high-purity solvent like methylene chloride or hexane. Create a series of dilutions to establish a calibration curve.

- Sample Preparation: Accurately weigh a small amount of the synthesized sample and dissolve it in the same solvent to a known concentration that falls within the range of the calibration curve.
- GC-MS Instrument Setup (Representative Conditions):
  - Column: A non-polar or semi-polar capillary column (e.g., 30m x 0.25mm ID, 0.25μm film thickness) is suitable.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes. This temperature program is chosen to ensure separation from potential starting materials and byproducts.
  - Injection Volume: 1 μL.
- Mass Spectrometer Setup:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: 40-300 amu to cover the parent ion and key fragments.
- Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared sample. The purity is calculated by comparing the peak area of **3,4'-Dichlorodiphenyl ether** to the total area of all detected peaks, and quantified against the calibration curve.



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Caption: Workflow for purity analysis of **3,4'-Dichlorodiphenyl ether** by GC-MS.

## Safety, Toxicology, and Environmental Considerations

As with many chlorinated organic compounds, proper handling and awareness of the toxicological and environmental profile of **3,4'-Dichlorodiphenyl ether** are critical.

### Hazard Profile

According to Safety Data Sheets (SDS), **3,4'-Dichlorodiphenyl ether** is classified with the following hazards:

- H302: Harmful if swallowed.[\[10\]](#)[\[15\]](#)
- H315: Causes skin irritation.[\[10\]](#)[\[15\]](#)
- H410: Very toxic to aquatic life with long lasting effects.[\[10\]](#)[\[15\]](#)

Precautionary Measures:

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#)[\[15\]](#)

- First Aid: In case of skin contact, wash thoroughly with soap and water. If ingested, seek immediate medical attention. If inhaled, move to fresh air.[\[10\]](#)[\[15\]](#)
- Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the substance to enter drains or waterways.[\[10\]](#)[\[16\]](#)

## Environmental Fate

The physicochemical properties of **3,4'-Dichlorodiphenyl ether**—specifically its very low water solubility (4.06 mg/L) and high octanol-water partition coefficient ( $\log P > 5$ )—indicate a strong tendency to partition from water into soil, sediment, and biological tissues.[\[8\]](#)[\[10\]](#) This suggests a high potential for bioaccumulation. Its classification as "very toxic to aquatic life with long lasting effects" underscores the need to prevent its release into the environment.[\[10\]](#)[\[15\]](#) The persistence of such chlorinated compounds is a significant environmental concern, as they can be difficult to degrade naturally.[\[17\]](#)[\[18\]](#)

## Conclusion

**3,4'-Dichlorodiphenyl ether** is a compound of significant industrial value, underpinned by a distinct set of physicochemical properties. Its role as a key intermediate, particularly in the agrochemical sector, highlights the importance of understanding its synthesis, characteristics, and safe handling protocols. The data presented in this guide—from its physical constants and molecular structure to its synthesis and analytical workflows—provides a foundational resource for scientists and professionals. The high potential for environmental persistence and aquatic toxicity necessitates stringent control measures in its production and use, aligning with modern principles of green chemistry and environmental stewardship.

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